4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a morpholinyl-ethyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-furan-2-yl-2-morpholin-4-yl-ethylamine . This intermediate can then be reacted with 4-butoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated benzamides.
Scientific Research Applications
4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine moieties can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine moieties but lacks the benzamide core.
4-butoxybenzamide: Contains the benzamide core and butoxy group but lacks the furan and morpholine moieties.
Uniqueness
4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the furan and morpholine moieties, along with the butoxybenzamide core, allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C21H28N2O4 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-butoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C21H28N2O4/c1-2-3-12-26-18-8-6-17(7-9-18)21(24)22-16-19(20-5-4-13-27-20)23-10-14-25-15-11-23/h4-9,13,19H,2-3,10-12,14-16H2,1H3,(H,22,24) |
InChI Key |
QKLRVLAZFYKVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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